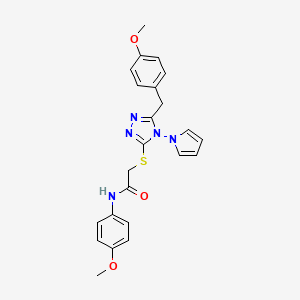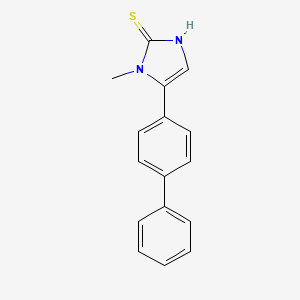
3-methyl-4-(4-phenylphenyl)-1H-imidazole-2-thione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions used in the synthesis .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes identifying the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, and stability. It may also involve studying the compound’s reactivity with other substances .科学的研究の応用
Synthesis and Biological Activities
Antimicrobial and Antifungal Properties : The synthesis and evaluation of antimicrobial activities of imidazole derivatives, including those similar to "3-methyl-4-(4-phenylphenyl)-1H-imidazole-2-thione," have been extensively studied. For instance, Güzeldemirci and Küçükbasmacı (2010) investigated a series of triazoles and thiadiazoles bearing imidazo[2,1-b]thiazole moiety, exhibiting promising antimicrobial activities, suggesting the potential of these compounds in developing new antimicrobial agents (Güzeldemirci & Küçükbasmacı, 2010).
Inhibition of Dopamine Beta-Hydroxylase : McCarthy et al. (1990) explored the utility of 1-(thienylalkyl)imidazole-2(3H)-thiones as competitive inhibitors of dopamine beta-hydroxylase, demonstrating the importance of thiophene in designing potent inhibitors for this enzyme. This study indicates the potential therapeutic applications of imidazole derivatives in treating conditions associated with dopamine regulation (McCarthy et al., 1990).
Chemical Properties and Reactions
Synthesis and Characterization : The reaction of 3-phenyl-3-aminoquinoline-2,4-diones with isothiocyanates leading to novel imidazole derivatives, as explored by Klásek et al. (2010), showcases the synthetic versatility of imidazole compounds and their potential for creating novel chemical entities with varied biological activities (Klásek, Lyčka, Mikšík, & Růžička, 2010).
Application in Material Science
Electrolyte for Fuel Cells : Schechter and Savinell (2002) investigated imidazole and 1-methyl imidazole as additives in polybenzimidazole membranes doped with phosphoric acid, which are used as high-temperature proton-conducting electrolytes in fuel cells. This research underscores the potential of imidazole derivatives in enhancing the performance of fuel cell membranes (Schechter & Savinell, 2002).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-methyl-4-(4-phenylphenyl)-1H-imidazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2S/c1-18-15(11-17-16(18)19)14-9-7-13(8-10-14)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCMOOMNQDGLVDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CNC1=S)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(1,1'-biphenyl-4-yl)-1-methyl-1H-imidazole-2-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


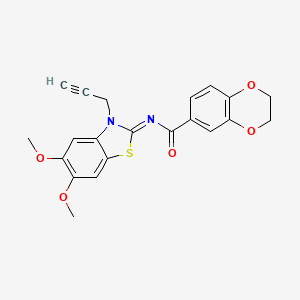
![5-((4-(4-Fluorophenyl)piperazin-1-yl)(furan-2-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2762772.png)
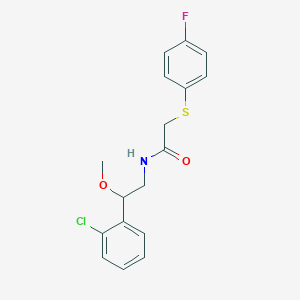
![5-[1-(2,3-Dimethyl-phenoxy)-ethyl]-[1,3,4]thiadiazol-2-ylamine](/img/structure/B2762778.png)
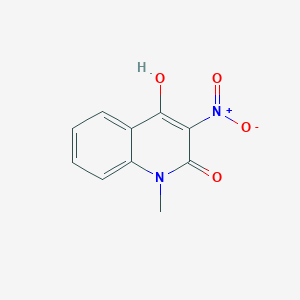
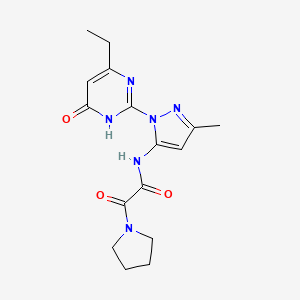

![2-(4-oxo-1-phenyl-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B2762782.png)
![1-(5-chloro-2-methylphenyl)-N-(2,2-dimethoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2762783.png)
![1-(Cyclopropylmethyl)-2-[[4-(2,2,2-trifluoroethoxy)phenoxy]methyl]aziridine](/img/structure/B2762785.png)
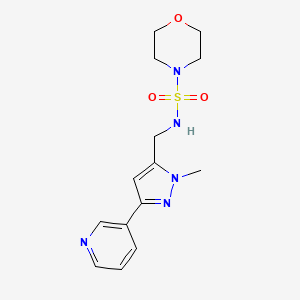
![Tert-butyl N-[4-(4-chloro-3-nitrophenyl)oxan-4-yl]carbamate](/img/structure/B2762787.png)
